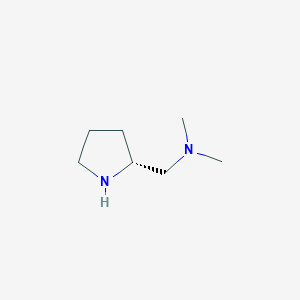

(R)-2-(Dimethylamino)methylpyrrolidine

Overview

Description

“®-2-(Dimethylamino)methylpyrrolidine” is a chemical compound with the CAS Number: 1166842-56-3. It has a molecular weight of 128.22 and its IUPAC name is N,N-dimethyl [(2R)-2-pyrrolidinyl]methanamine .

Molecular Structure Analysis

The molecular structure of “®-2-(Dimethylamino)methylpyrrolidine” is represented by the linear formula C7H16N2 .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : (R)-2-(Dimethylamino)methylpyrrolidine has been synthesized through various methods. One such method involves the synthesis of (R)-2-Methylpyrrolidine from (R)-2-(tritylamino)-propionaldehyde using Wittig-Horner reaction and catalytic hydrogenation (Hongqing Hao, 2007). Another efficient and practical synthesis method achieves high yield and optical purity from readily available materials (Dalian Zhao et al., 2006).

Structural Characterization : The structure of related compounds like 2-[(Dimethylamino)methyl] phenylcopper has been studied, revealing insights into bonding and stability characteristics. These studies include X-ray structure determinations and NMR spectroscopy to understand the bonding in tetranuclear clusters (G. Koten & J. G. Noltes, 1975).

Applications in Catalysis and Chemical Reactions

Catalytic Applications : Certain derivatives of this compound have been used in organocatalysis and organometallic chemistry. For instance, chiral 3-aminopyrrolidines have been used as a rigid diamino scaffold for the asymmetric Morita–Baylis–Hillman reaction, showing potential in enantioselective synthesis (M. Pouliquen et al., 2010).

Reaction Mechanisms : Research into the reactions of related compounds, like 2-[(dimethylamino)methyl]phenylcopper, has provided valuable insights into electron-transfer redox reactions, which are significant for understanding various chemical processes (G. Koten & J. G. Noltes, 1975).

Biomedical Research

In Vitro Cytotoxicity Studies : A series of platinum(II) complexes based on enantiomerically pure amino acid proline and derivatives of 2-aminomethylpyrrolidine have shown remarkable cytotoxic activity against ovarian cancer cells. This indicates its potential utility in cancer research and treatment (C. Diakos et al., 2009).

Structural Studies of Drug Compounds : Research on compounds like R(−)-1-tosyl-2-methylpyrrolidine, which have structural similarities to this compound, provides a deeper understanding of the structural characteristics of potential drug molecules. These studies often involve X-ray crystallography and can inform the development of new pharmaceuticals (V. Gupta et al., 1995).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of ®-2-(Dimethylamino)methylpyrrolidine is the cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium . This enzyme is known to catalyze a wide range of reactions, such as hydroxylation, epoxidation, reductive dehalogenation, amine dealkylation, and sulfoxidation .

Mode of Action

The compound interacts with its target through a process known as intramolecular C–H amination . This process involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative of lidocaine, leading to the hydroxylated intermediate . The substrate radical would be bypassed during this process .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . The enzymatic transformation involves both the enzymatic transformation in P450 and non-enzymatic transformation in water solution . The following dehydration and C–N coupling reactions are found to be much favored in aqueous situation compared to that in the non-polar protein environment .

Result of Action

The result of the compound’s action is the synthesis of imidazolidine-4-ones . This is achieved through the intramolecular C–H amination of the pyrrolidine derivative of lidocaine . The enzymatic transformation involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative of lidocaine, leading to the hydroxylated intermediate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-2-(Dimethylamino)methylpyrrolidine. For instance, the dehydration and C–N coupling reactions are found to be much favored in aqueous situation compared to that in the non-polar protein environment . .

Properties

IUPAC Name |

N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2432538.png)

![(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2432541.png)

![[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate](/img/structure/B2432542.png)

![Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate](/img/structure/B2432543.png)

![5-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2432548.png)

![N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3,5-Dimethyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole](/img/structure/B2432551.png)

![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2432556.png)

![7-Chloro-1-(2-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2432559.png)